

meta-analysis of studies on the bioactivity of Kushenol compounds

Author: BenchChem Technical Support Team. Date: December 2025



Anticancer Activity

Kushenol compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The PI3K/AKT/mTOR signaling pathway is a recurrent target for these compounds.

Table 1: Comparative Anticancer Activity of Kushenol Compounds



Compound	Cancer Cell Line(s)	Bioactivity Endpoint	Result	Reference(s)
Kushenol A	Breast Cancer (MDA-MB-231, MCF-7, BT-549)	Proliferation Inhibition	IC50: 4-32 μM (time and concentration dependent)	[1][2]
Apoptosis Induction	Increased cleaved caspases 3 & 9, cleaved-PARP, Bax, Bad; Decreased Bcl-2, Bcl-xl	[1]		
Non-Small-Cell Lung Cancer (A549, NCI- H226)	Cytotoxicity	IC50: 5.3 μg/ml (A549), 20.5 μg/ml (NCI- H226)	[3]	
Kushenol Z	Non-Small-Cell Lung Cancer (NSCLC)	Cytotoxicity	Potent cytotoxicity	[4][5][6]
Apoptosis Induction	Mediated by mTOR pathway inhibition	[5][6]		
Sophoraflavanon e G	Non-Small-Cell Lung Cancer (NSCLC)	Cytotoxicity	Potent cytotoxicity	[4][5]

Experimental Protocols: Anticancer Assays

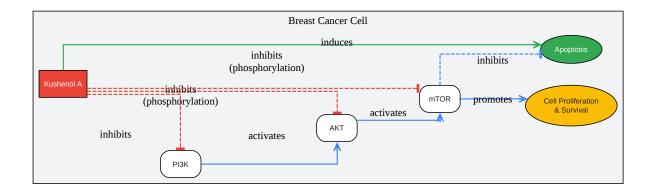
Cell Lines and Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7, BT-549) and non-small-cell lung cancer cell lines (A549, NCI-H226) were utilized.[1][2][3] Cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]



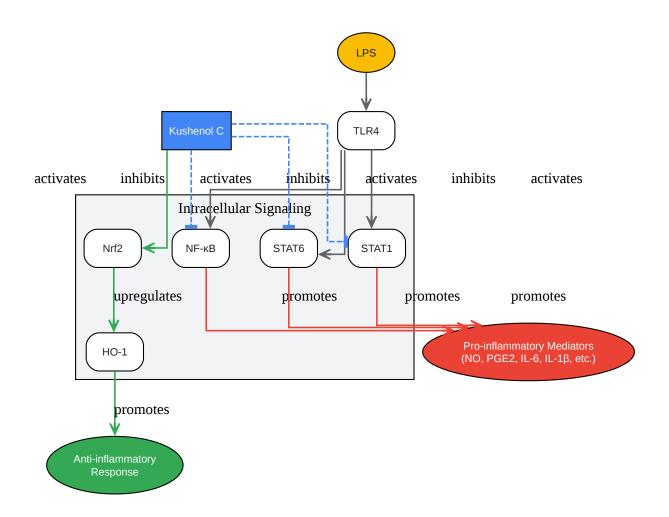
- Cell Proliferation Assay: The Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.[1][2] Cells were treated with varying concentrations of Kushenol A (0.5-32 μM) for different time points.[1]
- Apoptosis Analysis: Apoptosis was evaluated using flow cytometry.[1][2] Western blotting
 was performed to detect changes in the expression of apoptosis-related proteins, including
 caspases, PARP, Bax, Bad, Bcl-2, and Bcl-xl.[1]
- Western Blotting: Total protein was extracted, and the expression levels of key proteins in the PI3K/AKT/mTOR pathway (total and phosphorylated AKT and mTOR) were determined.[1][2]

Signaling Pathway: Kushenol A in Breast Cancer

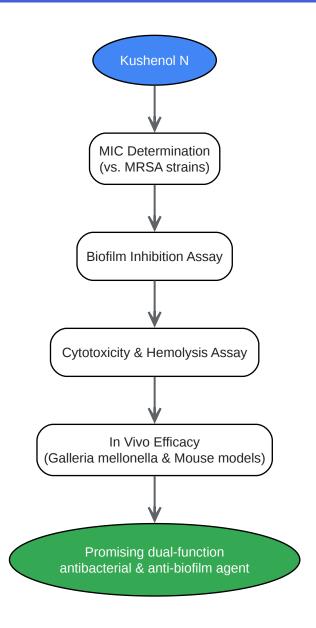












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- To cite this document: BenchChem. [meta-analysis of studies on the bioactivity of Kushenol compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588613#meta-analysis-of-studies-on-the-bioactivity-of-kushenol-compounds]

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